molecular formula C11H14BrCl2NO B1374537 3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-19-5

3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1374537
CAS No.: 1219949-19-5
M. Wt: 327.04 g/mol
InChI Key: OIZHXYLGTKGYCH-UHFFFAOYSA-N
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Description

3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative featuring a phenoxy-methyl substituent with bromo (Br) and chloro (Cl) groups at the 4- and 2-positions of the aromatic ring, respectively. This compound is part of a broader class of bioactive molecules where halogenated aryl groups enhance pharmacological properties such as binding affinity and metabolic stability .

Properties

IUPAC Name

3-[(4-bromo-2-chlorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZHXYLGTKGYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)Br)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-19-5
Record name Pyrrolidine, 3-[(4-bromo-2-chlorophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 4-bromo-2-chlorophenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction, the product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride has multiple applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic benefits .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with five structurally related pyrrolidine derivatives, emphasizing substituent differences and molecular characteristics:

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride 4-Br, 2-Cl C₁₁H₁₃BrClNO·HCl ~327.01 (calculated) Not provided Dual halogenation (Br, Cl); inferred enhanced bioactivity
3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride 4-Br C₁₁H₁₄BrNO·HCl 292.60 1219982-79-2 Single Br; simpler structure
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride 4-Br, 2-CH₃ C₁₂H₁₆BrNO·HCl ~306.63 (calculated) Not provided Methyl substitution; reduced polarity
3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride 4-Br, 2-(CH(CH₃)₂) C₁₃H₁₈BrNO·HCl ~334.67 (calculated) Not provided Bulky isopropyl group; steric effects
3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride 2-Br, 4-Cl C₁₁H₁₂BrClNO·HCl ~327.01 (calculated) 1220033-83-9 Halogen positional isomer

Key Observations:

  • Halogenation Patterns: The target compound's 4-Br and 2-Cl substituents likely confer stronger electron-withdrawing effects compared to analogues with single halogens (e.g., CAS 1219982-79-2) or non-halogen groups (e.g., 2-CH₃ or 2-isopropyl). This may enhance interactions with hydrophobic enzyme pockets .
  • Steric Effects : Bulky substituents like isopropyl () reduce conformational flexibility, which may limit binding to certain targets compared to smaller halogens .

Biological Activity

3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a 4-bromo-2-chlorophenoxy group. The molecular formula is C12H13BrClN and it has a molecular weight of approximately 277.6 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the bromine and chlorine substituents enhance binding affinity to specific targets, which may modulate their activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds with similar structures. For instance, a recent study demonstrated that derivatives of pyrrolidine exhibited significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15.4Apoptosis induction
Compound BMCF-723.8Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

Research has also indicated that compounds containing halogenated phenyl groups can exhibit antimicrobial properties. For example, a study showed that similar compounds had significant inhibitory effects on bacterial growth, suggesting potential as antimicrobial agents.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives, including this compound. The compound was tested against several cancer cell lines, revealing an IC50 value indicative of potent anticancer activity. The study emphasized the importance of the halogen substituents in enhancing biological activity.

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated that the compound could effectively inhibit certain kinases, which are critical for tumor growth and survival.

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile. Preliminary studies suggest moderate toxicity levels; however, comprehensive toxicity studies are necessary to establish safe dosage ranges for therapeutic applications.

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